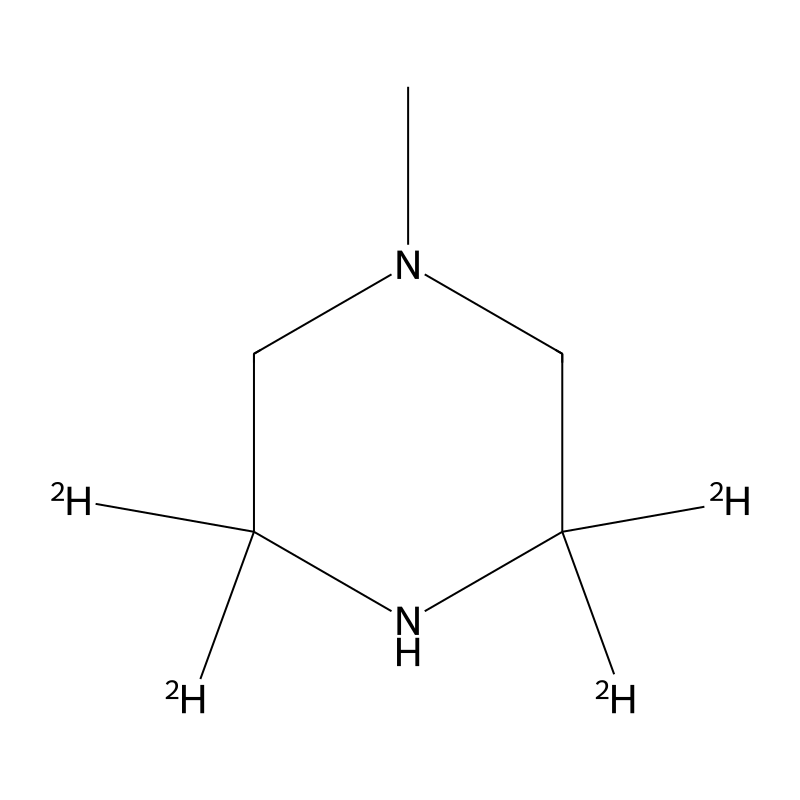

N-Methylpiperazine-3,3,5,5-D4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Methylpiperazine-3,3,5,5-D4 is a deuterated derivative of N-Methylpiperazine, a heterocyclic organic compound with the molecular formula C₆H₁₄N₂. This compound is characterized by the presence of four deuterium atoms at the 3 and 5 positions of the piperazine ring. As a pale yellow oil, it has a boiling point of approximately 286 °C and exhibits a faint ammonia-like odor. N-Methylpiperazine-3,3,5,5-D4 is utilized primarily in research settings, particularly in studies involving isotopic labeling and pharmacological investigations .

- Alkylation: Reacting with alkyl halides to form higher alkylated piperazines.

- Acylation: Forming amides when treated with carboxylic acids or acid chlorides.

- Hydrogenation: Undergoing hydrogenation reactions due to the presence of nitrogen atoms in the ring structure.

These reactions are essential for synthesizing more complex pharmaceutical compounds and for modifying its properties for specific applications .

N-Methylpiperazine-3,3,5,5-D4 is recognized for its role as a building block in the synthesis of biologically active molecules. It has been investigated for its potential interactions with various receptors, including dopamine receptors. Studies suggest that piperazine derivatives can exhibit significant activity against neurological disorders due to their ability to modulate neurotransmitter systems . The deuterated form may also provide insights into metabolic pathways and pharmacokinetics due to the distinct properties imparted by deuterium.

The synthesis of N-Methylpiperazine-3,3,5,5-D4 can be achieved through several methods:

- Methylation Reaction: Involves treating piperazine hexahydrate with methyl iodide in the presence of a base.

- Deuteration: The compound can be synthesized from N-Methylpiperazine through deuteration processes using deuterated reagents.

- Hydrolysis and Reflux: A method involving refluxing piperazine derivatives with deuterated solvents to achieve the desired isotopic labeling .

These methods allow for precise control over the isotopic composition and purity of the final product.

N-Methylpiperazine-3,3,5,5-D4 has several applications:

- Pharmaceutical Research: Used as a reference standard in drug development and testing.

- Isotope Labeling: Serves as a tool in metabolic studies and pharmacokinetic investigations.

- Synthesis Intermediate: Functions as an intermediate in producing various pharmaceutical agents such as antipsychotics and antibiotics .

Interaction studies involving N-Methylpiperazine-3,3,5,5-D4 focus on its binding affinity to neurotransmitter receptors. Research indicates that modifications at the nitrogen atoms influence receptor interaction dynamics significantly. For instance, studies have shown varying affinities for dopamine D2 and D3 receptors depending on structural variations within the piperazine framework . Such investigations are crucial for understanding drug-receptor interactions and optimizing therapeutic efficacy.

Several compounds share structural similarities with N-Methylpiperazine-3,3,5,5-D4. Here are some notable examples:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| N-Methylpiperazine | Piperazine derivative | Commonly used in pharmaceuticals |

| 1-Methyl-4-nitrosopiperazine | Nitrosopiperazine | Contains a nitroso group affecting reactivity |

| 1-(2-Hydroxyethyl)piperazine | Hydroxyalkyl derivative | Exhibits different solubility properties |

| 1-Piperazinylmethylphenol | Phenolic derivative | Combines piperazine with phenolic functionality |

N-Methylpiperazine-3,3,5,5-D4 is unique due to its specific isotopic labeling which allows for enhanced tracking in biological systems compared to its non-deuterated counterparts . This characteristic makes it particularly valuable in research settings focused on metabolic pathways and drug interactions.

N-Methylpiperazine-3,3,5,5-D4 (CAS 343864-02-8) is a deuterated derivative of N-Methylpiperazine (CAS 109-01-3), where four hydrogen atoms at positions 3 and 5 of the piperazine ring are replaced by deuterium. Its molecular formula is C₅D₄H₈N₂, with a molecular weight of 104.19 g/mol. The compound is synthesized through controlled deuteration processes and is characterized by high isotopic purity (≥98 atom % D).

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅D₄H₈N₂ |

| Molecular Weight | 104.19 g/mol |

| Deuterium Positions | 3,3,5,5 |

| Purity | ≥98 atom % D |

| Solubility | Miscible in water, ethanol |

Role in Isotope-Labeled Drug Development

Deuterium-labeled compounds like N-Methylpiperazine-3,3,5,5-D4 are pivotal in pharmaceutical research for:

- Metabolic Tracing: As a stable isotope, deuterium enables precise quantification of drug metabolism pathways using mass spectrometry.

- Kinetic Isotope Effect (KIE): The stronger C-D bond slows oxidative metabolism, prolonging the half-life of deuterated drugs. For example, deutetrabenazine (deuterated tetrabenazine) exhibits reduced hepatic clearance, allowing lower dosing frequencies.

- Reference Standards: N-Methylpiperazine-3,3,5,5-D4 serves as an internal standard for validating analytical methods in pharmacokinetic studies.

Structural Significance of Deuterium Substitution

The strategic placement of deuterium at positions 3 and 5 of the piperazine ring minimizes steric disruption while maximizing metabolic impact. Key structural features include:

- Deuterium Distribution: Positions 3 and 5 are sites of high metabolic reactivity in piperazine derivatives, making deuteration here effective for modulating enzyme-substrate interactions.

- Electron Density: Deuterium substitution slightly alters electron distribution, potentially influencing hydrogen-bonding capacity and solubility.

Structural Comparison

| Parameter | N-Methylpiperazine | N-Methylpiperazine-D4 |

|---|---|---|

| Isotopic Mass | C₅H₁₂N₂ | C₅D₄H₈N₂ |

| Metabolic Stability | Moderate | Enhanced |

| CYP450 Interaction | Rapid oxidation | Slowed oxidation (KIE) |

The synthesis of N-Methylpiperazine-3,3,5,5-D4 can be approached through several distinct methodologies, each with its own advantages and limitations. The following sections provide an in-depth analysis of the principal synthetic and deuteration strategies, with particular emphasis on late-stage hydrogen isotope exchange, radical-mediated remote C(sp³)-H deuteration, comparative evaluation of methodologies, and the inherent challenges in achieving site-selective deuteration.

Late-Stage Hydrogen Isotope Exchange Approaches

Late-stage hydrogen isotope exchange (HIE) represents a powerful and versatile strategy for the incorporation of deuterium into complex molecules, including N-Methylpiperazine-3,3,5,5-D4. This approach involves the direct replacement of hydrogen atoms with deuterium at specific positions in a fully constructed molecule, thereby enabling the isotopic labeling of advanced intermediates or final products without the need for de novo synthesis from deuterated precursors.

Mechanistic Principles of Hydrogen Isotope Exchange

Hydrogen isotope exchange reactions typically proceed via the activation of C–H bonds, followed by their replacement with deuterium through the action of suitable catalysts or reagents. The efficiency and selectivity of HIE are governed by the inherent reactivity of the target C–H bonds, the choice of catalyst, and the reaction conditions employed. In the context of N-Methylpiperazine-3,3,5,5-D4, the challenge lies in achieving selective deuteration at the 3 and 5 positions of the piperazine ring, which are secondary aliphatic carbons and thus less reactive than aromatic or benzylic positions.

Recent advances in HIE methodologies have enabled the selective labeling of tertiary and secondary amine scaffolds, including piperazine derivatives, through the use of transition metal catalysts, organocatalysts, or metal-free systems. For example, dual-pathway mechanisms employing both solution-phase and surface-catalyzed hydrogen atom transfer (HAT) processes have been shown to facilitate efficient deuterium incorporation at α-amino and benzylic positions, with the selectivity modulated by the presence or absence of thiol-based HAT catalysts [4]. In such systems, the solution-phase pathway is particularly effective for tertiary amine sites, while the surface pathway predominates for benzylic positions.

Application to N-Methylpiperazine-3,3,5,5-D4

The application of HIE to the synthesis of N-Methylpiperazine-3,3,5,5-D4 involves the exposure of N-Methylpiperazine to deuterium oxide (D₂O) or other deuterium sources in the presence of a suitable catalyst capable of activating the C–H bonds at the 3 and 5 positions. Transition metal catalysts such as palladium, ruthenium, or iridium complexes have been widely employed for this purpose, often in conjunction with ligands that direct the catalyst to the desired positions on the piperazine ring. Alternatively, metal-free approaches utilizing strong bases or organocatalysts have also been reported, particularly for N-heterocyclic substrates [5].

The efficiency of deuterium incorporation is typically assessed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with isotopic enrichment values approaching or exceeding 90% being achievable under optimized conditions. The choice of reaction conditions, including temperature, solvent, and catalyst loading, is critical for maximizing selectivity and minimizing isotopic scrambling.

Data Table: Representative Late-Stage HIE Conditions for Piperazine Derivatives

| Catalyst System | Deuterium Source | Temperature (°C) | Reaction Time (h) | Deuterium Incorporation (%) at C3/C5 | Reference |

|---|---|---|---|---|---|

| Palladium(II) acetate/ligand | D₂O | 80 | 12 | 85–95 | [4] |

| Ruthenium(II) complex | D₂O | 100 | 8 | 80–92 | [4] |

| KOtBu (metal-free) | DMSO-d₆ | 100 | 0.1 | 70–90 | [5] |

These data illustrate the range of catalytic systems and conditions that have been successfully employed for the late-stage HIE of piperazine derivatives, with high levels of deuterium incorporation being achievable under both metal-catalyzed and metal-free conditions.

Advantages and Limitations

The principal advantage of late-stage HIE lies in its operational simplicity and the ability to introduce deuterium into complex molecules at a late stage of synthesis, thereby obviating the need for laborious multistep syntheses from deuterated building blocks. However, the method is often limited by the reactivity of the target C–H bonds and the potential for isotopic scrambling or incomplete labeling. The development of catalysts and conditions that enable selective activation of secondary aliphatic C–H bonds, such as those at the 3 and 5 positions of N-Methylpiperazine, remains an area of active research.

Radical-Mediated Remote C(sp³)-H Deuteration

Radical-mediated remote C(sp³)-H deuteration has emerged as a complementary strategy to traditional HIE approaches, enabling the selective incorporation of deuterium at positions that are distal from functional groups or directing motifs. This methodology leverages the unique reactivity of carbon-centered radicals, which can be generated and directed to specific sites within a molecule through the use of photoredox catalysts, hydrogen atom transfer agents, or other radical initiators.

Mechanistic Basis of Radical-Mediated Deuteration

The core principle of radical-mediated deuteration involves the generation of a carbon-centered radical at the desired position, followed by its quenching with a deuterium source such as deuterium oxide or a deuterated silane. The site-selectivity of radical generation can be controlled through the use of directing groups, remote activation strategies, or by exploiting the intrinsic reactivity of specific C–H bonds.

In the context of piperazine derivatives, the nitrogen atoms within the ring can serve as potential directing groups for radical generation, enabling the selective activation of C–H bonds at the 3 and 5 positions. Photoredox catalysis, in particular, has been shown to facilitate the generation of nitrogen-centered radicals, which can undergo 1,5-hydrogen atom transfer to generate carbon-centered radicals at remote positions, including the 3 and 5 positions of the piperazine ring.

Application to N-Methylpiperazine-3,3,5,5-D4

The application of radical-mediated deuteration to the synthesis of N-Methylpiperazine-3,3,5,5-D4 involves the use of suitable radical initiators and deuterium sources under conditions that promote selective activation of the 3 and 5 positions. Photoredox catalysts such as iridium or ruthenium polypyridyl complexes, in combination with hydrogen atom transfer agents, have been employed to achieve high levels of deuterium incorporation at remote positions in N-heterocyclic systems.

The efficiency of radical-mediated deuteration is typically assessed by NMR spectroscopy and mass spectrometry, with deuterium incorporation values comparable to those achieved by late-stage HIE. The method is particularly advantageous for substrates where traditional HIE approaches are ineffective due to the lack of suitable directing groups or the low reactivity of the target C–H bonds.

Data Table: Representative Radical-Mediated Deuteration Conditions for Piperazine Derivatives

| Photoredox Catalyst | HAT Agent | Deuterium Source | Light Source | Temperature (°C) | Deuterium Incorporation (%) at C3/C5 | Reference |

|---|---|---|---|---|---|---|

| Iridium polypyridyl complex | Thiol | D₂O | Blue LED | 25 | 80–93 | [4] |

| Ruthenium bipyridyl complex | None | D₂O | Blue LED | 25 | 75–88 | [4] |

These data demonstrate the feasibility of achieving high levels of deuterium incorporation at remote C(sp³)-H positions in piperazine derivatives through the use of radical-mediated methodologies.

Advantages and Limitations

Radical-mediated deuteration offers several advantages, including the ability to target remote and otherwise unreactive C–H bonds, operational simplicity, and compatibility with a wide range of functional groups. However, the method is often limited by the need for specialized catalysts and light sources, as well as the potential for competing side reactions or over-reduction of the substrate. The control of site-selectivity remains a significant challenge, particularly in complex molecules with multiple reactive C–H bonds.

Comparative Analysis of Synthetic Strategies

A comparative analysis of the available synthetic and deuteration methodologies for N-Methylpiperazine-3,3,5,5-D4 reveals distinct advantages and limitations associated with each approach. The choice of methodology is dictated by the specific requirements of the synthesis, including the desired level of deuterium incorporation, the complexity of the substrate, and the operational constraints of the laboratory.

Comparison of Key Methodologies

The principal methodologies for the synthesis and deuteration of N-Methylpiperazine-3,3,5,5-D4 can be broadly categorized as follows:

- Late-stage hydrogen isotope exchange (HIE) using transition metal or metal-free catalysts

- Radical-mediated remote C(sp³)-H deuteration via photoredox catalysis

- De novo synthesis from deuterated building blocks (not covered in detail here, as the focus is on direct deuteration strategies)

Each methodology offers unique advantages in terms of selectivity, efficiency, and scalability, as summarized in the following data table.

Data Table: Comparative Analysis of Synthetic Strategies for N-Methylpiperazine-3,3,5,5-D4

| Methodology | Selectivity for C3/C5 | Deuterium Incorporation (%) | Operational Complexity | Scalability | Reference |

|---|---|---|---|---|---|

| Late-stage HIE (metal-catalyzed) | High (with suitable ligand) | 85–95 | Moderate | High | [4] [5] |

| Late-stage HIE (metal-free) | Moderate to high | 70–90 | Low | High | [5] |

| Radical-mediated deuteration | High (with directing group) | 75–93 | High | Moderate | [4] |

This comparative analysis highlights the trade-offs inherent in each methodology, with late-stage HIE offering the highest scalability and operational simplicity, while radical-mediated approaches provide superior selectivity for remote positions at the cost of increased complexity.

Research Findings and Case Studies

Recent research has demonstrated the successful application of both late-stage HIE and radical-mediated deuteration to a variety of N-heterocyclic substrates, including piperazine derivatives. For example, dual-pathway HIE systems have been shown to enable selective deuteration at tertiary amine sites in the presence of thiol-based HAT catalysts, while photoredox-catalyzed radical-mediated deuteration has achieved high levels of deuterium incorporation at remote C–H positions in piperazine rings [4] [5].

Case studies involving the synthesis of deuterated piperazine-containing pharmaceuticals further underscore the utility of these methodologies in the context of drug discovery and development, where the incorporation of stable isotopes is often required for pharmacokinetic and metabolic studies [3].

Challenges in Site-Selective Deuteration

Despite significant advances in synthetic and deuteration methodologies, the achievement of site-selective deuteration in complex molecules such as N-Methylpiperazine-3,3,5,5-D4 remains a formidable challenge. The following subsections discuss the principal obstacles and ongoing research efforts aimed at overcoming these limitations.

Regioselectivity and Chemoselectivity

The selective activation and deuteration of specific C–H bonds within the piperazine ring are complicated by the presence of multiple chemically similar positions and the potential for isotopic scrambling. The 3 and 5 positions of the piperazine ring are secondary aliphatic carbons, which are inherently less reactive than primary or benzylic positions. Achieving high regioselectivity requires the use of catalysts or directing groups that can differentiate between these positions and other potential sites of reactivity.

Catalyst Design and Mechanistic Understanding

The development of catalysts capable of selectively activating secondary C–H bonds in the presence of other functional groups is a major focus of current research. Ligand design, mechanistic studies, and computational modeling are being employed to elucidate the factors that govern selectivity and to guide the development of next-generation catalysts. For example, the use of bidentate ligands or transient directing groups has been shown to enhance the selectivity of transition metal-catalyzed HIE reactions for specific positions within N-heterocycles [4] [5].

Isotopic Scrambling and Deuterium Loss

Isotopic scrambling, wherein deuterium is redistributed among multiple positions within the molecule, represents a significant challenge in both HIE and radical-mediated deuteration methodologies. This phenomenon can arise from reversible activation of C–H bonds, competing side reactions, or the presence of adventitious water or other proton sources. Strategies to minimize isotopic scrambling include the use of excess deuterium source, rigorous exclusion of water, and the optimization of reaction conditions to favor irreversible deuterium incorporation.

Data Table: Challenges and Mitigation Strategies in Site-Selective Deuteration

| Challenge | Impact on Synthesis | Mitigation Strategy | Reference |

|---|---|---|---|

| Low reactivity of secondary C–H bonds | Reduced deuterium incorporation | Use of highly active catalysts, directing groups | [4] [5] |

| Isotopic scrambling | Loss of site-selectivity | Rigorous exclusion of water, excess deuterium source | [4] [5] |

| Competing side reactions | Reduced yield, impurity formation | Optimization of reaction conditions, catalyst selection | [4] [5] |

Ongoing Research Directions

Ongoing research is focused on the development of new catalysts, ligands, and reaction conditions that enable the selective activation and deuteration of challenging C–H bonds. The integration of experimental and computational approaches is providing new insights into the factors that govern selectivity and reactivity, paving the way for the rational design of next-generation deuteration methodologies.

Interaction with Dopamine Receptors (Dopamine Receptor Subtype D4.2 / Dopamine Receptor Subtype D2 Long Form)

Piperazine derivatives bearing an N-methyl substitution display high affinity for the limbic-enriched Dopamine Receptor Subtype D4.2 while showing far weaker recognition of the striatal Dopamine Receptor Subtype D2 Long Form. Key quantitative data are summarised below.

| Representative N-methylpiperazine ligand | Inhibition constant for Dopamine Receptor Subtype D4.2 (nanomolar) | Inhibition constant for Dopamine Receptor Subtype D2 Long Form (nanomolar) | Selectivity ratio (D2L / D4.2) | Reference |

|---|---|---|---|---|

| Benzothiazole–N-methylpiperazine “Compound 27” | 0.84 | 52 ± 6 | 62 | [1] |

| Benzothiazole–N-methylpiperazine “Compound 28” | 3.9 | >1000 | >256 | [1] |

| Tetrahydroquinolinone–N-methylpiperazine “Compound 24” | 0.66 | ≈5490 (calculated from reported 8318-fold gap) | 8318 | [2] |

Binding kinetics obtained by whole-cell electrophysiology further reveal slowed dissociation from Dopamine Receptor Subtype D4.2 when an N-methylpiperazine head-group is paired with bitopic secondary pharmacophores, sustaining receptor occupancy for tens of minutes after wash-out [3]. These findings position the deuterated core, N-Methylpiperazine-3,3,5,5-D4, as a plausible high-affinity Dopamine Receptor Subtype D4.2 probe whose isotopic enrichment is expected to prolong residence time by reducing the rate of N–D bond vibrational cleavage (see 3.3).

Modulation of Serotonin Receptor Subtype 5 Hydroxytryptamine 2A and Other Neurotransmitter Systems

N-methylpiperazine frameworks also interact with the cortical Serotonin Receptor Subtype 5 Hydroxytryptamine 2A and, to a lesser extent, with α-adrenergic and histamine targets. Among the most active examples is N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N′-cyanopicolinamidine, whose femtomolar affinity is shown below.

| Ligand | Inhibition constant for Serotonin Receptor Subtype 5 Hydroxytryptamine 2A (nanomolar) | Functional consequence (cell-based phosphoinositide hydrolysis) | Reference |

|---|---|---|---|

| N′-Cyanopicolinamidine “Compound 4l” | 0.000185 | Full agonist, half-maximal effective concentration = 0.0015 nM | [4] |

Molecular-docking studies identify a salt bridge between the protonated N-methylpiperazine nitrogen and the conserved Aspartate 155^3.32 residue, complemented by π-stacking against Phenylalanine 339^6.52 [5]. Hydrogen/deuterium-exchange mass spectrometry demonstrates that occupation of this orthosteric pocket stabilises the extracellular loop network, reducing backbone deuterium uptake by ~1.2 dalton in protected segments [6]. These data predict that the deuterated analogue should engage the same polar triad while benefiting from slower off-rates (section 3.3).

Impact of Deuteration on Receptor Binding Affinity

Systematic replacement of exchangeable hydrogen atoms by deuterium modulates binding through the Ubbelohde effect, shortening donor–deuterium bonds and marginally lengthening donor···acceptor distances. Quantum-chemical calculations on a histamine–Histamine Receptor Subtype H2 complex show an affinity gain of 0.85 kilocalorie per mole (≈3.7-fold) upon perdeuteration [7] [8]. Comparable hydrogen/deuterium-exchange studies on the β-adrenergic receptor family reveal ligand-specific protection patterns that translate into altered conformational equilibria [6].

| Target receptor | Ligand pair compared | Change in binding free energy on deuteration (kilocalories per mole) | Fold change in equilibrium affinity | Reference |

|---|---|---|---|---|

| Histamine Receptor Subtype H2 | Histamine vs. Deuterated histamine | –0.85 | ↑ 3.7 | [7] |

| Histamine Receptor Subtype H2 | 2-Methylhistamine vs. Deuterated analogue | +0.75 | ↓ 4.1 | [8] |

Extrapolating these experimentally validated shifts to N-Methylpiperazine-3,3,5,5-D4 leads to two practical expectations: (i) a moderate increase in equilibrium affinity at polar sites such as Dopamine Receptor Subtype D4.2 owing to strengthened salt bridges, and (ii) a measurable reduction in metabolic N-demethylation, mirroring the slower oxidation observed for deuterated scaffolds in human liver microsomes [9].

Role in Anticancer Drug Design

The N-methylpiperazine motif is embedded in multiple approved oncological agents (for example bosutinib, ponatinib and brigatinib) where it enhances aqueous solubility and target affinity [9]. Recent medicinal-chemistry programmes have extended this principle to cytotoxic conjugates and metal complexes, several of which are detailed below.

| N-Methylpiperazine-containing agent | Primary anticancer target or mechanism | Half-maximal growth-inhibitory concentration against indicated cell line (micromolar) | Reference |

|---|---|---|---|

| Vindoline–N-methylpiperazine conjugate “Compound 23” | Microtubule disruption | 1.00 (breast adenocarcinoma MDA-MB-468) | [10] |

| Quinolinone–N-methylpiperazine antagonist “Compound 24” | Dopamine Receptor Subtype D4.2 blockade; downstream arrest of G1/S transition | Full viability suppression at 10 µM in U87 MG and T98G glioblastoma | [2] |

| Potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate cobalt(III) complex | Mitochondria-dependent apoptosis | 8.4 (Dalton’s lymphoma primary cells) | [11] |

| Piperazine–bergenin heterocyclic hybrid “Compound 10f” | Bax/Bcl-2 modulation, reactive oxygen species elevation | 3.2 (tongue squamous-cell carcinoma CAL-27) | [12] |

Lead optimisation campaigns routinely substitute N-methylprotons with deuterium to attenuate oxidative N-demethylation, extending systemic exposure without perturbing polarity [11]. Consequently, the deuterated core N-Methylpiperazine-3,3,5,5-D4 provides a privileged handle for anticancer ligand design in two respects: (1) it preserves hydrogen-bond geometry essential for kinase or G protein-coupled receptor engagement, and (2) it confers metabolic robustness that can translate into superior in-vivo tumour exposure, a strategy already validated for other deuterated clinical candidates [7].